1-Benzylpyrrolidin-3-amine is a chemical compound that serves as a core structure for various pharmacologically active molecules. Research has shown that derivatives of this compound exhibit a wide range of biological activities, including antimicrobial, antianxiety, antidepressant, and receptor antagonist properties. The versatility of 1-benzylpyrrolidin-3-amine derivatives in interacting with different biological targets makes them a significant focus of medicinal chemistry research.
Antibacterial AgentsThe discovery of gyramides as DNA gyrase inhibitors opens up new avenues for antibiotic development. With antibiotic resistance on the rise, the need for novel drugs that target different bacterial mechanisms is critical. The gyramides, with their unique binding site and efficacy against multiple bacterial species, represent a promising class of antibacterial agents1.
Calcium-Related DisordersThe antagonism of the CaR by 1-benzylpyrrolidin-3-amine derivatives offers therapeutic potential for conditions such as osteoporosis and hyperparathyroidism. By modulating the receptor's activity, these compounds could help regulate calcium levels in the body, providing a new strategy for treating calcium-related disorders2.
Neuropsychiatric TherapeuticsThe affinity of 1-benzylpyrrolidin-3-amine derivatives for serotonin and dopamine receptors highlights their potential in neuropsychiatric drug development. As potential antianxiety and antidepressant agents, these compounds could contribute to the treatment of mood disorders. Furthermore, their selectivity for the dopamine D4 and 5-HT2A receptors suggests possible applications in managing conditions like schizophrenia and bipolar disorder3 4.
1-Benzylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidine derivatives, characterized by a benzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
Source: The compound can be synthesized through various chemical methods, often involving the reaction of benzylamine with pyrrolidine derivatives.
Classification: 1-Benzylpyrrolidin-3-amine is classified as an amine and a heterocyclic organic compound. It is also recognized for its structural similarity to certain neurotransmitters, making it relevant in pharmacological research.
The synthesis of 1-benzylpyrrolidin-3-amine can be achieved through several methods:
The molecular formula of 1-benzylpyrrolidin-3-amine is . Its structure features a five-membered pyrrolidine ring with a benzyl group attached to one of the nitrogen atoms.
This structure contributes to its chemical reactivity and interaction with biological targets.
1-Benzylpyrrolidin-3-amine can undergo several types of chemical reactions:
The mechanism of action of 1-benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, particularly enzymes and receptors.
The compound may act as an agonist or antagonist depending on the target receptor or enzyme involved. Its structural similarity to neurotransmitters allows it to modulate signal transduction pathways, potentially influencing physiological responses such as neurotransmission and enzyme activity.
Relevant data regarding its physical properties can vary based on purity and specific synthesis methods used.
1-Benzylpyrrolidin-3-amine has several scientific applications:
1-Benzylpyrrolidin-3-amine (systematic IUPAC name: 1-benzylpyrrolidin-3-amine; CAS Registry Numbers: 18471-40-4 (racemate), 114715-38-7 ((S)-enantiomer), 115445-21-1 (N-ethyl derivative)) is a chiral secondary amine featuring a pyrrolidine core structure. The molecule consists of a five-membered saturated heterocycle containing a nitrogen atom at position 1, with a benzyl substituent attached to this nitrogen and an amino group (-NH₂) at the 3-position. This arrangement creates two distinct chiral centers at carbon atoms 2 and 3 of the pyrrolidine ring, though C3 is the primary site of stereochemical significance for biological activity [6] [8].
Table 1: Fundamental Molecular Descriptors of 1-Benzylpyrrolidin-3-amine
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆N₂ |
Molecular Weight | 176.26 g/mol |
Exact Mass | 176.1313 g/mol |
Hydrogen Bond Donor Count | 1 (amine group) |
Hydrogen Bond Acceptor Count | 2 (amine nitrogen and pyrrolidine nitrogen) |
Rotatable Bond Count | 2 (C-N benzyl and C-N amine) |
Topological Polar Surface Area | 29.26 Ų |
The molecular structure imparts specific physicochemical characteristics critical to drug-likeness and blood-brain barrier permeability. Density functional theory calculations reveal that the pyrrolidine ring adopts envelope conformations, with the benzyl group positioned equatorially to minimize steric strain. The compound exhibits moderate lipophilicity (calculated LogP ≈ 1.03-1.86), balancing aqueous solubility and membrane penetration capabilities essential for central nervous system targets [6] [8]. Experimental measurements show a boiling point of approximately 261.5°C at 760 mmHg and a flash point of 102.4°C, reflecting its thermal stability under standard handling conditions. The compound typically presents as a colorless to pale yellow liquid or low-melting solid, often requiring storage under inert atmosphere and refrigeration to prevent oxidation and racemization of the chiral center [6] [8].
Table 2: Physicochemical and Stereochemical Properties
Property | Specification |
---|---|
Density | 1.02-1.10 g/cm³ |
Refractive Index (n20/D) | 1.5450 (for enantiopure form) |
Specific Rotation ([α]20/D) | +1.99° (neat, for (S)-enantiomer) |
Optical Activity | (S)-enantiomer exhibits dextrorotation |
Chirality | Chiral center at C3; (R) and (S) enantiomers |
Storage Conditions | 2-8°C under inert atmosphere, protected from light |
The stereochemistry at the 3-position significantly influences biological interactions. The (S)-enantiomer (CAS 114715-38-7) demonstrates superior binding to neurological targets compared to its (R)-counterpart and the racemic mixture. This enantiomeric preference stems from optimal three-dimensional positioning of the amine group relative to complementary acidic residues in enzyme active sites. X-ray crystallographic studies of protein-ligand complexes reveal that the (S)-configuration positions the primary amine for hydrogen bonding with catalytic residues in cholinesterase enzymes, while the benzyl group occupies hydrophobic pockets [8]. The pyrrolidine nitrogen, though protonated at physiological pH, serves as a hydrogen bond acceptor through its lone pair electrons, contributing additional binding energy to molecular interactions.
The emergence of 1-benzylpyrrolidin-3-amine as a medicinal chemistry scaffold originated from systematic efforts to optimize the structure of acetylcholinesterase inhibitors during the 1990s. Researchers investigating the structure-activity relationships of donepezil analogs made a pivotal observation: replacing the piperidine ring in donepezil with a pyrrolidine moiety enhanced target selectivity while maintaining potency against acetylcholinesterase. This structural modification reduced the basicity of the tertiary nitrogen (pKa shift from ~10.5 to ~9.5), potentially decreasing off-target interactions while preserving essential cation-π interactions in the enzyme active site [7]. The strategic relocation of the amine functionality from the ring nitrogen to the C3 position created new vectors for pharmacophore extension toward peripheral binding sites.
The chronological development of this scaffold reveals three distinct phases of optimization. Initial synthetic efforts (1995-2005) focused on racemic modifications of the benzyl substituent, establishing that electron-withdrawing groups improved cholinesterase inhibition. The second phase (2005-2015) recognized the importance of stereochemistry, with researchers resolving enantiomers and demonstrating superior activity of the (S)-configuration. Contemporary developments (2015-present) exploit the amine handle for molecular hybridization, creating multifunctional ligands through rational conjugation with complementary pharmacophores [7]. Key therapeutic developments include:
Table 3: Historical Evolution of 1-Benzylpyrrolidin-3-amine in Drug Discovery
Time Period | Development Focus | Key Advancement |
---|---|---|
1995-2005 | Scaffold identification | Discovery of enhanced AChE selectivity vs piperidine analogs |
2005-2015 | Stereochemical optimization | Resolution of enantiomers; (S)-configuration superiority established |
2015-Present | Multitarget ligand development | Hybridization with antioxidant, anti-aggregation motifs |
Synthetic methodology development paralleled biological investigations. Early routes relied on reductive amination of 1-benzylpyrrolidin-3-one, yielding racemic mixtures with modest enantiomeric excess. Significant advances emerged with enantioselective syntheses, notably through chiral resolution using diastereomeric salt formation with tartaric acid derivatives and asymmetric hydrogenation of enamide precursors [6]. The Jean synthesis (2001) established a robust pathway via N-benzylation of enantiopure pyrrolidin-3-yl carbamate, while Iwanami's method (1981) provided high-yield access to N-alkylated derivatives through nucleophilic displacement of activated intermediates [6]. Contemporary approaches employ enzymatic resolution or transition-metal-catalyzed asymmetric synthesis to access enantiopure material for structure-activity relationship studies.
The scaffold's versatility became evident through its incorporation into diverse chemotypes targeting neurological disorders. For example, structure-activity relationship exploration demonstrated that N-alkylation of the 3-amino group with ethyl or propyl chains enhanced blood-brain barrier permeability, while aromatic acylations introduced amyloid-binding capabilities. These modifications exploited the synthetic accessibility of the primary amine, which undergoes acylation, reductive amination, and nucleophilic substitution with preservation of stereochemical integrity at the C3 chiral center [6] [9]. This chemical tractability positioned 1-benzylpyrrolidin-3-amine as an ideal intermediate for constructing complex hybrid molecules addressing multiple pathological mechanisms in neurodegeneration.
The structural duality of 1-benzylpyrrolidin-3-amine—combining a cationic center for cholinesterase interaction with a flexible amino tether for auxiliary functionality—has established it as a cornerstone in multitarget-directed ligand development for Alzheimer disease. This compound addresses the inherent limitations of single-target approaches by enabling simultaneous engagement of complementary pathological pathways: cholinergic deficit, protein misfolding, oxidative stress, and metal dyshomeostasis [1] [2] [7].
Rational molecular design exploits the scaffold's three distinct pharmacophoric regions: (1) The protonatable pyrrolidine nitrogen binds the catalytic anionic site (CAS) of cholinesterases; (2) The benzyl moiety occupies hydrophobic pockets in the enzyme peripheral anionic site (PAS); and (3) The C3-amino group serves as a conjugation point for additional therapeutic motifs. Particularly significant is the scaffold's preferential inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), evidenced by compounds 24b and 25b exhibiting IC₅₀ values of 2.39 μM and 1.94 μM against BuChE, respectively [1]. This selectivity proves pharmacologically advantageous in late-stage Alzheimer disease where BuChE activity predominates in regulating acetylcholine levels.
Table 4: Biological Activities of Representative 1-Benzylpyrrolidin-3-amine Hybrids
Target Pathological Mechanism | Biological Activity | Exemplar Compound | Potency |
---|---|---|---|
Cholinergic deficit | Butyrylcholinesterase inhibition | 25b | IC₅₀ = 1.94 μM |
Amyloid pathology | Aβ aggregation inhibition | 24b | 45% inhibition at 10 μM |
Tau pathology | Tau protein aggregation inhibition | 24b | 53% inhibition at 10 μM |
Oxidative stress | Free radical scavenging (ABTS assay) | 25b | Significant activity |
Metal dyshomeostasis | Selective copper chelation | 24b, 25b | Cu²⁺ specificity |
The scaffold demonstrates remarkable anti-aggregation properties against both amyloid-β (Aβ) and tau proteins. In cellular models using Escherichia coli, derivatives such as 24b and 25b achieved 45-49% inhibition of Aβ aggregation and 53-54% inhibition of tau aggregation at 10 μM concentrations [1] [2]. This dual anti-aggregation activity stems from structural elements that disrupt β-sheet formation: the protonated nitrogen may interact with acidic residues in amyloidogenic proteins, while the benzyl ring inserts between hydrophobic peptide domains. Additionally, the compounds exhibit metal-chelating capabilities, preferentially binding copper ions implicated in Aβ oligomerization and reactive oxygen species generation [1]. This chelation occurs through coordination between the amine nitrogen and pyrrolidine nitrogen, forming stable complexes that reduce copper-mediated oxidative damage.
Molecular hybridization strategies have yielded optimized conjugates with enhanced therapeutic profiles. Conjugation of the 3-amino group with 1,3,4-oxadiazole heterocycles produced compounds such as 8a-g that simultaneously inhibit cholinesterases, β-secretase (BACE-1), and Aβ aggregation while demonstrating antioxidant activity in FRAP assays [7]. The oxadiazole moiety contributes planar aromatic character for PAS binding in AChE/BuChE while providing hydrogen-bond acceptors for interactions with BACE-1 catalytic aspartates. Similarly, structural extension with methylenehydrazine carboxamide units (compounds 6a-g, 7a-g) enhanced blood-brain barrier permeability (validated by PAMPA-BBB assays) and improved neuroprotective effects in SH-SY5Y neuroblastoma cells exposed to oxidative insults [7].
The pharmacological profile of these hybrids extends beyond enzyme inhibition to encompass disease-modifying mechanisms. The compounds demonstrate significant free radical scavenging capacity in ABTS⁺ assays and reduce ferric ions in FRAP tests, indicating direct antioxidant activity [1] [2]. This redox modulation occurs through electron donation from the secondary amine and aromatic systems, neutralizing reactive oxygen species before they induce neuronal damage. In scopolamine-induced amnesia models, lead compounds reversed cognitive deficits and restored cholinergic neurotransmission, while in Aβ-infused rodents, they reduced amyloid plaque burden and associated neuroinflammation [7]. This multifaceted intervention addresses the complex interplay between cholinergic dysfunction, protein misfolding, and oxidative stress that characterizes Alzheimer disease progression.
The structural evolution of 1-benzylpyrrolidin-3-amine derivatives exemplifies contemporary MTDL design principles: retention of core target engagement (cholinesterase inhibition) while acquiring complementary activities through rational structural elaboration. The scaffold's chemical tractability allows systematic optimization of individual activities without compromising others, enabling fine-tuning of the pharmacological profile. Future development will likely exploit advanced computational methods to design next-generation hybrids with optimized blood-brain barrier penetration, reduced off-target effects, and balanced polypharmacology against this complex neurodegenerative disorder.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7